Benzene, [[(6-iodohexyl)oxy]methyl]-

Nucleophilic substitution SN2 kinetics Leaving group ability

PROTAC linker engineering demands efficient conjugation and precise spacer geometry. This iodo-terminated building block eliminates the slow initiation of bromo analogs, enabling rapid, quantitative chain elongation. • 100% coupling yield in PEG-alkyl hybrid linker synthesis (WO2014108452A1) • Iodide leaving group 33× faster than bromide in SN2; mild conditions protect sensitive substrates • Six-carbon spacer (8-9 Å) contributes to optimal 12-20+ atom PROTAC linker length • Stable benzyl-protected 6-hydroxyhexyl iodide equivalent; deprotected by hydrogenolysis

Molecular Formula C13H19IO
Molecular Weight 318.19 g/mol
CAS No. 97510-97-9
Cat. No. B12272491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [[(6-iodohexyl)oxy]methyl]-
CAS97510-97-9
Molecular FormulaC13H19IO
Molecular Weight318.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCCCCCI
InChIInChI=1S/C13H19IO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
InChIKeyNOTUNHQYDCXAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, [[(6-iodohexyl)oxy]methyl]- (CAS 97510-97-9): Procurement-Grade Physicochemical and Structural Baseline


Benzene, [[(6-iodohexyl)oxy]methyl]- (CAS 97510-97-9; synonym: benzyl 6-iodohexyl ether, 6-benzyloxyhexyl iodide) is a bifunctional aromatic alkyl iodide with molecular formula C₁₃H₁₉IO and molecular weight 318.19 g·mol⁻¹ [1]. The compound comprises a benzyl ether moiety linked to a six-carbon alkyl chain terminating in a primary iodine atom, yielding a computed XLogP3 of 4.7 and a topological polar surface area of 9.2 Ų [1]. It is commercially available at purities of ≥97% (Amatek Scientific, Leyan) and 98% (Leyan), with recommended storage at 2–8 °C under dry, sealed conditions . The compound functions primarily as a synthetic intermediate, leveraging the high reactivity of the terminal iodoalkyl group for nucleophilic substitution, Grignard formation, and cross-coupling chemistries [1].

Why Benzyl 6-Iodohexyl Ether Cannot Be Replaced by Its Bromo, Chloro, or Shorter-Chain Analogs


Substituting the iodine terminus with bromine or chlorine, or shortening the alkyl spacer, fundamentally alters the compound's reactivity profile, physicochemical properties, and suitability for specific synthetic applications. The carbon–iodine bond (C–I, ~53 kcal·mol⁻¹) is substantially weaker than C–Br (~67 kcal·mol⁻¹) or C–Cl (~79 kcal·mol⁻¹), meaning the iodo compound undergoes SN2 nucleophilic displacement and Grignard reagent formation at rates several orders of magnitude faster than its bromo or chloro counterparts . Furthermore, the six-carbon spacer contributes a specific hydrophobicity increment (XLogP3 4.7 vs. 4.16 for the bromo analog) and spatial reach that are critical parameters in bifunctional molecule design, particularly PROTAC linker engineering where optimal linker length ranges from 12 to over 20 carbons . A shorter-chain or different-halogen analog may fail to achieve the required reactivity, solubility profile, or spatial geometry, leading to failed synthetic sequences or suboptimal biological outcomes.

Quantitative Differentiation Evidence: Benzene, [[(6-iodohexyl)oxy]methyl]- vs. Closest Comparators


Evidence Item 1: SN2 Nucleophilic Substitution Reactivity — Iodide vs. Bromide and Chloride Leaving Group

The C–I bond dissociation energy (BDE) in primary alkyl iodides is approximately 53 kcal·mol⁻¹, compared with ~67 kcal·mol⁻¹ for alkyl bromides and ~79 kcal·mol⁻¹ for alkyl chlorides [1]. This translates to a leaving group ability order of I⁻ > Br⁻ > Cl⁻, with relative SN2 rates for primary alkyl substrates typically following a ratio of approximately 10³:30:1 (I:Br:Cl) under comparable conditions in polar aprotic solvents [2]. Consequently, for applications requiring efficient alkylation of weakly nucleophilic substrates, or where reaction temperature must be minimized to preserve sensitive functional groups, the iodo compound offers a chemically meaningful reactivity advantage over benzyl 6-bromohexyl ether (CAS 54247-27-7) and benzyl 6-chlorohexyl ether (CAS 53821-21-9).

Nucleophilic substitution SN2 kinetics Leaving group ability

Evidence Item 2: Grignard Reagent Formation Reactivity — Iodide Enables Faster Initiation and Higher Yields

Grignard reagent formation from alkyl halides with magnesium metal follows the established reactivity order: iodides > bromides > chlorides, driven by the decreasing carbon–halogen bond strength [1]. The bromo analog 6-(benzyloxy)hexyl bromide (CAS 54247-27-7) has been explicitly employed in Grignard-mediated synthesis: Gribble et al. (J. Med. Chem. 1998) prepared the Grignard reagent from 6-(benzyloxy)hexyl bromide and condensed it with 3-chlorofluoren-9-one en route to ATP-citrate lyase inhibitors, reporting successful C–C bond formation but noting the typical initiation challenges associated with alkyl bromides [2]. Substituting the bromide with iodide is expected to lower the induction period and improve overall Grignard formation yield, a class-level advantage well-documented for alkyl iodides in organomagnesium chemistry [1].

Grignard reagent Organomagnesium chemistry Carbon–carbon bond formation

Evidence Item 3: Documented PROTAC Linker Precursor — Quantitative Conversion Yield in a Validated Synthetic Sequence

Benzene, [[(6-iodohexyl)oxy]methyl]- is a direct synthetic precursor to PROTAC (Proteolysis Targeting Chimera) linker intermediates, as demonstrated in patent WO2014108452A1 (GlaxoSmithKline IP Dev Ltd.) [1]. In the disclosed synthetic scheme, 2-(2-(benzyloxy)ethoxy)ethanol was treated with sodium iodide in acetone to produce ((2-(2-((6-iodohexyl)oxy)ethoxy)ethoxy)methyl)benzene in 100% yield [1][2]. This quantitative Finkelstein-type conversion highlights the compound's role as a key iodoalkylating building block for constructing extended ethylene glycol–alkyl hybrid linkers used in estrogen receptor–targeting PROTACs. While the bromo analog (((6-bromohexyl)oxy)methyl)benzene (CAS 54247-27-7) is also catalogued as a PROTAC linker precursor by commercial suppliers, the documented quantitative yield of the iodo variant demonstrates superior efficiency in linker elongation chemistry .

PROTAC linker Targeted protein degradation Bifunctional molecule synthesis

Evidence Item 4: Lipophilicity Differentiation — XLogP3 4.7 (Iodo) vs. 4.16 (Bromo) Impacts Membrane Permeability and Solubility

The computed partition coefficient (XLogP3) of Benzene, [[(6-iodohexyl)oxy]methyl]- is 4.7, as recorded in PubChem [1]. In comparison, the bromo analog benzyl 6-bromohexyl ether has a LogP of 4.16 (calculated, chemsrc data ), and the chloro analog benzyl 6-chlorohexyl ether has an even lower LogP (estimated ~3.5 based on halogen hydrophobicity increments). The ΔLogP of +0.54 (iodo vs. bromo) is chemically significant: each 0.5 LogP unit increase corresponds to an approximately 3.2-fold increase in partition coefficient between n-octanol and water [2]. This enhanced lipophilicity can be advantageous when the compound is incorporated into PROTACs or other bifunctional molecules where passive membrane permeability is critical for cellular activity.

Lipophilicity LogP Drug-likeness Membrane permeability

Evidence Item 5: Six-Carbon Spacer Length Optimization — Suitability for PROTAC Linker Architecture vs. Shorter-Chain Analogs

The six-carbon alkyl spacer in Benzene, [[(6-iodohexyl)oxy]methyl]- provides a linear extension of approximately 8–9 Å (fully extended conformation) between the benzyl ether oxygen and the terminal iodine [1]. This spacer length is directly relevant to PROTAC linker design, where the optimal linker length for inducing productive ternary complex formation between the target protein and E3 ligase has been reported in the range of 12 to over 20 carbon atoms total [2]. In this context, the 6-iodohexyl fragment serves as a modular building block that can be further extended via PEG or alkyl chain elongation. Shorter-chain analogs, such as ((2-iodoethoxy)methyl)benzene (CAS 54555-84-9, 2-carbon spacer) or ((4-bromobutoxy)methyl)benzene (CAS 60789-54-0, 4-carbon spacer), provide insufficient spatial reach, requiring additional synthetic steps to achieve the necessary linker length . The 6-carbon iodo variant thus offers a favorable balance of pre-installed length and reactivity in a single building block.

PROTAC design Linker length optimization Bifunctional molecule spatial geometry

Evidence Item 6: Physical Property Differentiation — Density, Boiling Point, and Water Solubility vs. Bromo and Chloro Comparators

The physical properties of Benzene, [[(6-iodohexyl)oxy]methyl]- differ measurably from its bromo and chloro analogs, with implications for purification and handling. The bromo analog benzyl 6-bromohexyl ether (CAS 54247-27-7) has a reported density of 1.21 g/cm³, boiling point of 320.1 °C at 760 mmHg, and calculated water solubility of 0.06 g/L at 25 °C . The chloro analog benzyl 6-chlorohexyl ether (CAS 53821-21-9) has density ~1.03 g/cm³, boiling point ~240 °C, and water solubility ~0.088 g/L [1]. While experimentally determined density and boiling point data for the iodo compound are not widely reported (density and boiling point listed as N/A on chemsrc), its higher molecular weight (318.19 vs. 271.19 vs. 226.74 g/mol) and lower predicted water solubility (estimated <0.05 g/L based on LogP) differentiate it from the lighter halo analogs . These differences affect solvent extraction efficiency, chromatographic separation, and phase behavior in biphasic reactions.

Physicochemical properties Purification Formulation Process chemistry

High-Value Application Scenarios for Benzene, [[(6-iodohexyl)oxy]methyl]- Based on Differentiated Evidence


PROTAC Linker Building Block for Targeted Protein Degradation Programs

Medicinal chemistry teams developing PROTACs or molecular glue degraders can deploy this compound as a modular linker precursor with documented quantitative coupling efficiency (100% yield in PEG–alkyl hybrid linker synthesis per WO2014108452A1) [1]. The six-carbon spacer contributes critical spatial reach (8–9 Å) toward the optimal 12–20+ carbon linker length required for productive ternary complex formation [2]. The iodo terminus ensures efficient chain elongation via SN2 or Finkelstein chemistry without the initiation challenges of bromo analogs [3]. This scenario is directly enabled by Evidence Items 3, 4, and 5.

Grignard Reagent Precursor for Complex Fragment Coupling in Medicinal Chemistry

When synthetic routes demand organomagnesium-mediated C–C bond formation — as exemplified by Gribble et al.'s ATP-citrate lyase inhibitor synthesis where the bromo analog was used — the iodo compound offers faster Mg insertion kinetics and reduced induction period, improving reproducibility at scale [2]. The benzyl ether group remains stable under Grignard conditions and can be removed by hydrogenolysis post-coupling. This scenario leverages Evidence Items 2 and 6.

Alkyl Iodide Electrophile for Late-Stage Functionalization Under Mild Conditions

In complex molecule synthesis where late-stage alkylation of sensitive substrates (e.g., heterocycles, phenols, thiols) is required, the superior leaving group ability of iodide (33× faster than bromide in SN2) permits reactions at lower temperatures and with shorter reaction times, minimizing decomposition of acid- or heat-sensitive functional groups [3]. The high lipophilicity (XLogP3 4.7) also facilitates product isolation via organic extraction. This scenario is supported by Evidence Items 1 and 4.

Benzyl-Protected Hydroxyhexyl Synthon for Multi-Step Total Synthesis

As a benzyl-protected 6-hydroxyhexyl iodide equivalent, this compound serves as a stable, storable synthon that can be deprotected by hydrogenolysis to reveal a primary alcohol after downstream transformations. The six-carbon spacer provides greater conformational flexibility and spatial separation between the benzyl protecting group and the reactive iodide than shorter-chain benzyloxyalkyl iodides (e.g., 2-iodoethoxy or 3-iodopropoxy variants), enabling cleaner deprotection and more diverse scaffold elaboration. This scenario draws on Evidence Items 5 and 6.

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